Amino-PEG4-(CH2)3CO2H
Overview
Description
Amino-PEG4-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical and Chemical Properties Analysis
The molecular weight of this compound is 279.33 g/mol .Scientific Research Applications
PEGylation in Pharmaceutical and Biotechnical Applications
PEGylation of Peptides and Proteins
PEGylation, the covalent attachment of PEG to peptides and proteins, is significant for modifying biological macromolecules. This process helps shield antigenic and immunogenic epitopes, reduce receptor-mediated uptake, prevent proteolytic degradation, and alter biodistribution. Various PEG functional groups are utilized in this process to improve the properties of peptides and proteins for pharmaceutical applications (Roberts, Bentley & Harris, 2002).
Site-Specific PEGylation for Protein-Drug Development
Recent advancements focus on site-specific PEGylation, targeting canonical and noncanonical amino acids. This method aims to maintain protein activity while achieving improved pharmacokinetics for peptide and protein therapeutics (Nischan & Hackenberger, 2014).
Biomedical Research and Drug Delivery
Functionalized PEG for Biomedical Applications
Functionalized PEG derivatives, such as Amino-PEG4-(CH2)3CO2H, are crucial for biomedical applications like drug delivery and imaging. Their ability to interact with various biological systems while maintaining biocompatibility and stability is a key area of research (Maurice et al., 2009).
PEG Derivatives in Nanocontainer Development
PEG-modified dendrimers with hydrophobic amino acid residues are being explored as nanocontainers for drug delivery. These structures demonstrate enhanced encapsulation abilities and biocompatibility, highlighting the potential of PEG derivatives in nanotechnology-based therapeutics (Kono et al., 2008).
Analytical and Structural Biochemistry
Understanding PEG-Protein Interactions
Research on the structural basis of PEG recognition by antibodies provides insights into how PEGylated drugs interact with the immune system. This knowledge is crucial for designing more effective PEGylated therapeutics (Lee et al., 2020).
PEG in Aqueous Two-Phase Systems
Studies on the partitioning of amino acids and peptides in PEG-based aqueous two-phase systems contribute to understanding the hydrophobicity and interaction dynamics of these molecules, which is essential for various biochemical and pharmaceutical applications (Eiteman & Gainer, 1990).
Mechanism of Action
Safety and Hazards
When handling Amino-PEG4-(CH2)3CO2H, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Amino-PEG4-(CH2)3CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. It interacts with various enzymes, proteins, and other biomolecules. The amino group of this compound is reactive with carboxylic acids, activated NHS esters, and carbonyls, facilitating the formation of amide bonds. This interaction is crucial in drug delivery systems and the synthesis of bioconjugates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances solubility in aqueous media, which is essential for its interaction with cellular components. The compound’s ability to form stable amide bonds with primary amine groups allows it to modify proteins and peptides, impacting cell function and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of stable amide bonds. The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, while the terminal carboxylic acid reacts with primary amine groups. These interactions facilitate the modification of proteins and peptides, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under storage conditions of -20°C and is shipped at ambient temperature. Over time, it may undergo degradation, impacting its long-term effects on cellular function. Studies have shown that this compound maintains its stability and reactivity for extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modifies proteins and peptides without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s amino group reacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating its incorporation into metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to move efficiently within the cellular environment. The compound’s localization and accumulation are influenced by its interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications. The compound’s hydrophilic nature and reactive groups enable it to localize within specific cellular compartments or organelles. This localization is crucial for its activity and function, impacting cellular processes and biochemical reactions .
Properties
IUPAC Name |
4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO6/c13-3-5-17-7-9-19-11-10-18-8-6-16-4-1-2-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUSPZHUYZRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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